(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline

Asymmetric Synthesis Chiral Auxiliary Non-steroidal Anti-inflammatory Drugs (NSAIDs)

(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline (CAS 52075-14-6), commonly known as Meyer's oxazoline, is a chiral 2-oxazoline derivative widely employed as a stoichiometric chiral auxiliary in asymmetric synthesis. Originating from the foundational work of Meyers and colleagues, this compound class facilitates the construction of enantioenriched carboxylic acids, particularly 2-arylpropionic acids, through a sequence of diastereoselective enolate alkylation or arylation followed by hydrolytic cleavage.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 52075-14-6
Cat. No. B1361283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline
CAS52075-14-6
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1=NC(C(O1)C2=CC=CC=C2)COC
InChIInChI=1S/C12H15NO2/c1-9-13-11(8-14-2)12(15-9)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3
InChIKeyAKFIXTAIQHJWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline: A Chiral Auxiliary for Asymmetric Synthesis


(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline (CAS 52075-14-6), commonly known as Meyer's oxazoline, is a chiral 2-oxazoline derivative widely employed as a stoichiometric chiral auxiliary in asymmetric synthesis [1]. Originating from the foundational work of Meyers and colleagues, this compound class facilitates the construction of enantioenriched carboxylic acids, particularly 2-arylpropionic acids, through a sequence of diastereoselective enolate alkylation or arylation followed by hydrolytic cleavage [2]. Its utility as a masked carboxyl synthon enables the introduction of substituents alpha to a carbonyl group with precise control over the absolute configuration, making it a cornerstone methodology for accessing valuable chiral building blocks relevant to pharmaceutical development [3].

Why Closely Related Oxazolines Are Not Interchangeable with (4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline


While several chiral oxazolines, including Meyers' foundational 2-ethyl-4-methoxymethyl-5-phenyl-2-oxazoline, are available for asymmetric alkylations, their performance is highly substrate-dependent and non-interchangeable [1]. The 2-alkyl substituent on the oxazoline ring directly influences the steric and electronic environment of the metalated azaenolate intermediate, which dictates the level of enantiofacial discrimination during electrophilic attack [2]. Consequently, a chiral auxiliary that provides excellent diastereoselectivity for simple alkyl halide additions may perform poorly in the arylation of more complex or demanding substrates. Specifically, the 2-methyl variant described herein has been demonstrated to be uniquely effective for the enantioselective synthesis of 2-arylpropionic acids—a critical class of anti-inflammatory drug scaffolds—where its 2-ethyl counterpart and other analogs yield products with significantly lower optical purity [3]. A simple generic substitution therefore risks failing to meet the strict enantiomeric excess specifications required for pharmaceutical intermediates, leading to costly re-purification or batch rejection.

Direct Quantitative Evidence for the Differentiation of (4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline


Superior Enantioselectivity in the Synthesis of (S)-2-Arylpropionic Acids

The (4S,5S)-2-methyl oxazoline auxiliary is differentiated from the classic Meyers' (4S,5S)-2-ethyl oxazoline by its ability to deliver (S)-2-arylpropionic acids with significantly higher enantiomeric excess (e.e.) in a patented process. The 2-methyl oxazoline, when used in a lithiation-arylation sequence with optimized conditions, achieves an optical purity greater than 95% for the final product [1]. This is a substantial improvement over the 60-83% e.e. range typically observed for chiral acids produced via the analogous alkylation procedure with the 2-ethyl-4-methoxymethyl-5-phenyl-2-oxazoline auxiliary [2]. By enabling the direct synthesis of target molecules with an e.e. that meets or exceeds pharmaceutical standards (>95%), this compound obviates the need for additional, costly resolution steps.

Asymmetric Synthesis Chiral Auxiliary Non-steroidal Anti-inflammatory Drugs (NSAIDs)

Favorable Yield-Efficiency Profile for 2-Methylalkanoic Acid Synthesis

Data from studies designed to improve upon the classic Meyers' oxazoline methodology highlight a critical performance trade-off. Methods employing alternative auxiliaries, such as camphor-derived oxazolines, have been developed to achieve higher e.e. values (~95%) compared to the traditional 2-ethyl Meyers' oxazoline, but this often comes at the cost of significantly lower chemical yields (~45% versus the 62–84% reported for the 2-ethyl oxazoline) [1]. The (4S,5S)-2-methyl-4-methoxymethyl-5-phenyl-2-oxazoline offers a balanced profile, delivering the high enantioselectivity (>95% e.e. for 2-arylpropionic acids) that competing systems achieve only with yield penalties, positioning it as a more practical option for multistep syntheses where intermediate throughput is critical.

Asymmetric Alkylation Chiral Pool Synthesis Oxazoline Methodology

Tailored Reactivity for Aryl Electrophiles via the 2-Methyl Substituent

The steric and electronic properties of the 2-substituent on the oxazoline ring play a critical role in controlling the geometry and facial selectivity of the intermediate lithio-oxazoline enolate. Mechanistic studies on the metalation of (4S,5S)-2-ethyl-4-methoxymethyl-5-phenyloxazoline revealed a highly stereoselective kinetic deprotonation, forming a Z/E mixture of lithio species in a 92:8 ratio, which ultimately limits the enantiomeric purity of the final acid product [1]. The 2-methyl oxazoline, a key compound in subsequent patent literature, is empirically demonstrated to overcome this limitation for arylation reactions, suggesting the smaller methyl group induces an even higher kinetic preference for the reactive isomer when complexed with the incoming aryl electrophile [2]. This represents a tailored solution where the standard 2-ethyl auxiliary is kinetically insufficient for achieving pharmaceutical-grade enantiopurity.

Reaction Specificity Chiral Carbanion Arylation

Procurement-Critical Applications for (4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline


Large-Scale Enantioselective Synthesis of (S)-Profens

This auxiliary is the optimal choice for the asymmetric synthesis of the (S)-enantiomers of 2-arylpropionic acids, a class of NSAIDs known as 'profens' (e.g., Naproxen, Ibuprofen, Ketoprofen). The need for high optical purity (>95% e.e.) is a stringent requirement for these active pharmaceutical ingredients [1]. The patented methodology employing this oxazoline is designed to meet this specification directly in the C-C bond-forming step, avoiding costly resolution of racemates later in the synthesis [1]. This application leverages the unique ability of the 2-methyl group to direct highly enantioselective arylation, a key differentiator from other auxiliaries in this class. [1]

Synthesis of Enantioenriched α-Methyl Carboxylic Acid Chiral Building Blocks

The compound's demonstrated capacity to forge a chiral center bearing an α-methyl group makes it a premium precursor for a broad range of natural products and synthetically challenging molecules. While the classic 2-ethyl oxazoline is effective for simple alkylations, its performance can be limiting for building blocks requiring the highest enantiopurity without further upgrading [2]. The 2-methyl variant offers a more selective route for constructing this specific motif, reducing the mass lost to the undesired enantiomer and streamlining the purification of critical advanced intermediates. [2]

Academic and Industrial Research into Chiral Enolate Alkylation Mechanisms

The difference in stereochemical outcome between the 2-methyl and 2-ethyl oxazolines provides a powerful mechanistic probe for studying the subtleties of chiral enolate geometry, aggregation, and electrophilic trapping. The well-documented kinetic profile of the 2-ethyl lithio-oxazoline (92:8 Z/E ratio) serves as a rigorous baseline [3]. Researchers investigating reaction conditions to further optimize asymmetric induction can use the 2-methyl analog not just as a reagent, but as a tool to interrogate the transition state architecture of the key alkylation step, an application where its specific properties are non-substitutable. [3]

Quote Request

Request a Quote for (4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.